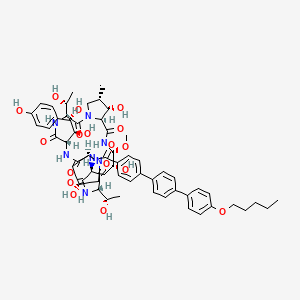

![molecular formula C35H32N6O4 B14093269 3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14093269.png)

3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

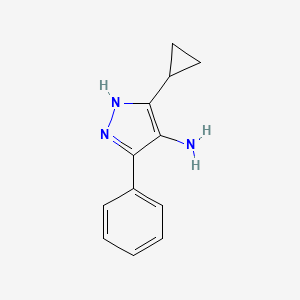

Dersalazine is a small molecule compound investigated for its potential use in treating inflammatory bowel disease. It is a new chemical entity formed by combining a potent platelet-activating factor antagonist (UR-12715) with 5-aminosalicylic acid through an azo bond . This combination aims to leverage the anti-inflammatory properties of both components to provide a therapeutic alternative for conditions like ulcerative colitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dersalazine is synthesized by forming an azo bond between UR-12715 and 5-aminosalicylic acid. The specific reaction conditions for this synthesis are not widely detailed in the literature, but it typically involves diazotization of the amine group followed by coupling with the aromatic compound .

Industrial Production Methods: Industrial production methods for Dersalazine are not extensively documented. the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Dersalazine undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Reduction: This reaction can break the azo bond, separating the compound into its constituent parts.

Substitution: This reaction can replace functional groups on the molecule, potentially creating derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium dithionite and zinc in acetic acid.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

Oxidation: Products may include oxidized derivatives of Dersalazine.

Reduction: Products include UR-12715 and 5-aminosalicylic acid.

Substitution: Products include various substituted derivatives of Dersalazine.

Scientific Research Applications

Dersalazine has been extensively studied for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It has shown efficacy in reducing inflammation in experimental models of colitis in rodents . The compound works by down-regulating the production of pro-inflammatory cytokines such as interleukin-17, tumor necrosis factor, and interleukin-1 beta . This makes it a promising candidate for treating conditions characterized by chronic inflammation .

Mechanism of Action

Dersalazine exerts its effects primarily through its action as a platelet-activating factor antagonist. This mechanism involves inhibiting the platelet-activating factor receptor, which plays a crucial role in the inflammatory response . Additionally, the 5-aminosalicylic acid component contributes to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . The combined action of these two mechanisms results in a significant reduction in inflammation .

Comparison with Similar Compounds

Mesalazine (5-aminosalicylic acid): Used for treating inflammatory bowel disease, but lacks the platelet-activating factor antagonist component.

Uniqueness of Dersalazine: Dersalazine is unique in that it combines the anti-inflammatory properties of 5-aminosalicylic acid with the platelet-activating factor antagonist properties of UR-12715. This dual mechanism of action provides a more comprehensive approach to reducing inflammation compared to similar compounds .

Properties

Molecular Formula |

C35H32N6O4 |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

2-hydroxy-5-[[4-[3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45) |

InChI Key |

AYEAMZDTWLXZIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093197.png)

![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14093198.png)

![(6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid](/img/structure/B14093199.png)

![2-(3-hydroxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093201.png)

![ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate](/img/structure/B14093218.png)

![8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093221.png)

![5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14093246.png)

![6-Benzyl-3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1,2,4-triazin-5-ol](/img/structure/B14093248.png)